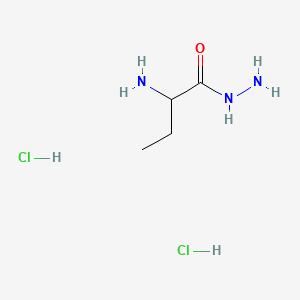
2-Aminobutanehydrazide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobutanehydrazide dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by its hydrazide functional group, which makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobutanehydrazide dihydrochloride typically involves the reaction of butanehydrazide with an amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Aminobutanehydrazide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of substituted hydrazides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted hydrazides, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Aminobutanehydrazide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Aminobutanehydrazide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, modulating oxidative stress pathways and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,2’-Azobis(2-amidinopropane) dihydrochloride: Known for its use as a free radical initiator in polymerization reactions.
2,2’-Azobis(2-methylpropionamidine) dihydrochloride: Another azo compound used in polymer chemistry and as a model oxidant in biological studies.
Uniqueness
2-Aminobutanehydrazide dihydrochloride stands out due to its specific hydrazide functional group, which imparts unique reactivity and stability. This makes it a versatile compound for various applications, from organic synthesis to potential therapeutic uses.
Properties
Molecular Formula |
C4H13Cl2N3O |
|---|---|
Molecular Weight |
190.07 g/mol |
IUPAC Name |
2-aminobutanehydrazide;dihydrochloride |
InChI |
InChI=1S/C4H11N3O.2ClH/c1-2-3(5)4(8)7-6;;/h3H,2,5-6H2,1H3,(H,7,8);2*1H |
InChI Key |
YQCYVXIZRAMMNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


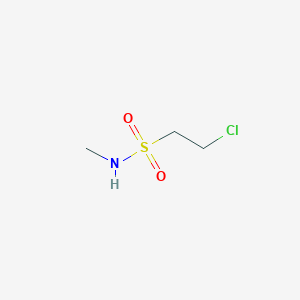
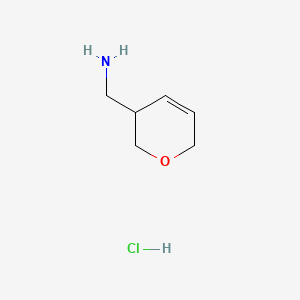

![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)

![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)
![[4-(Phenylamino)phenyl]boronic acid](/img/structure/B13466417.png)
![3-[4-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B13466419.png)
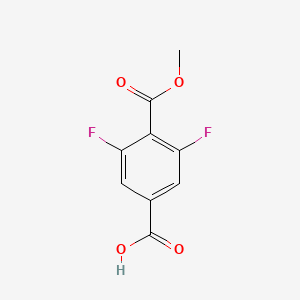
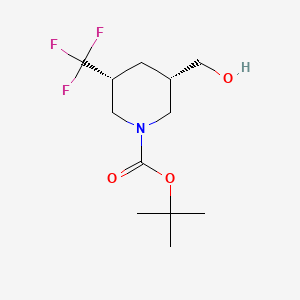
![tert-butyl N-{[6-(hydroxymethyl)piperidin-2-yl]methyl}carbamate](/img/structure/B13466437.png)


